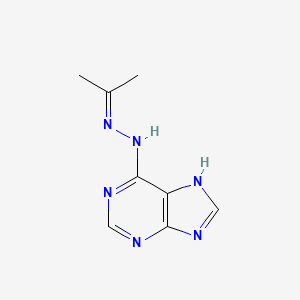

2-Propanone, 2-(9H-purin-6-yl)hydrazone

Description

2-Propanone, 2-(9H-purin-6-yl)hydrazone is a hydrazone derivative featuring a purine core (9H-purine) linked via a hydrazone group to a propanone moiety. The hydrazone group (–NH–N=CH–) enhances structural versatility, enabling interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

Molecular Formula |

C8H10N6 |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

N-(propan-2-ylideneamino)-7H-purin-6-amine |

InChI |

InChI=1S/C8H10N6/c1-5(2)13-14-8-6-7(10-3-9-6)11-4-12-8/h3-4H,1-2H3,(H2,9,10,11,12,14) |

InChI Key |

XFVMXPHMLRAJJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=NC=NC2=C1NC=N2)C |

Synonyms |

MYRA-B compound NSC 45641 NSC-45641 NSC45641 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Hydrazone Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-propanone, 2-(9H-purin-6-yl)hydrazone with similar hydrazones:

Key Observations :

- Purine vs. Thiazole/Furan: The purine core in 2-propanone, 2-(9H-purin-6-yl)hydrazone provides a planar, aromatic system with multiple nitrogen atoms, facilitating interactions with enzymes or DNA. In contrast, thiazolyl hydrazones () rely on thiazole and furan rings for bioactivity, where halogen/nitro groups enhance antifungal and anticancer properties .

- Electron-Withdrawing Groups : The nitro and halogen substituents in thiazolyl hydrazones and HYD (iso) () increase electrophilicity, enhancing adsorption on metallic surfaces (corrosion inhibition) or targeting microbial cells .

Antifungal and Anticancer Activity

Thiazolyl hydrazones () exhibit notable anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL). Anticancer activity against MCF-7 cells (IC₅₀ = 125 µg/mL) is attributed to the thiazole-chlorophenyl synergy . In contrast, the purine-based hydrazone may target purine-binding enzymes (e.g., kinases or polymerases), though experimental data are lacking.

Corrosion Inhibition

HYD (iso) () achieves 96.32% inhibition efficiency on carbon steel in HCl via adsorption, leveraging nitro and isopropyl groups for surface interactions .

Notes

Evidence Limitations : The comparison relies on structural analogs due to absent data on the target compound.

Methodological Consistency : Crystallographic refinement (SHELX, ) and surface analysis (XPS/SEM, ) are critical for characterizing hydrazone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.